4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid
Overview
Description
“4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid” is a chemical compound with the CAS Number: 1803583-81-4 . It has a molecular weight of 234.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkyl 4-aminobenzoates can react with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . These intermediates can then be converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-4,12H,5-6H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
1. Synthesis and Material Science
A study by (Srivastava et al., 2017) discussed the synthesis of compounds derived from benzoic acid, which demonstrate properties like aggregation-enhanced emission and multi-stimuli-responsive behavior. These properties are significant for developing new materials with potential applications in optoelectronics and sensor technology.
2. Bioconjugation and Protein Modification
(Reddy et al., 2005) described the synthesis of a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes. This has implications for biochemical research, particularly in areas like drug development and molecular biology.
3. Coordination Compounds and Photophysical Properties
Research by (Sivakumar et al., 2011) on lanthanide-based coordination polymers assembled from derivatives of benzoic acid, including their syntheses, structures, and photophysical properties, contributes to the field of coordination chemistry and materials science.
4. Antimicrobial and Antibacterial Agents
Studies like the one by (Joshi et al., 2008) have focused on the synthesis of benzoic acid derivatives with potential antimicrobial and antitubercular properties. This research is vital for developing new antibacterial and antitubercular agents.
5. Application in Fluorescence Probes
The development of novel fluorescence probes to detect reactive oxygen species, as discussed by (Setsukinai et al., 2003), is another application area. Such probes are crucial in biological and chemical research for studying oxidative stress and related processes.
Future Directions
Future research could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Mechanism of Action
Target of Action
It is known that similar compounds target the myosin regulatory subunit, which plays an important role in the regulation of both smooth muscle and nonmuscle cell contractile activity via its phosphorylation .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level
Properties
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-4,12H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHTTDWHJOQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228300 | |
Record name | Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-81-4 | |
Record name | Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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